molecular formula C7H9N5O2 B11785258 N2,N2-dihydroxypyridine-2,6-dicarboximidamide

N2,N2-dihydroxypyridine-2,6-dicarboximidamide

Cat. No.: B11785258
M. Wt: 195.18 g/mol
InChI Key: GBIMZLOPDFFATE-UHFFFAOYSA-N
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Description

N2,N2-dihydroxypyridine-2,6-dicarboximidamide: is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two hydroxyl groups and two carboximidamide groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2,N2-dihydroxypyridine-2,6-dicarboximidamide typically involves the coupling of pyridine-2,6-dicarbonyl dichloride with hydroxylamine. The reaction is carried out in a solvent such as dichloromethane or acetone, under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N2,N2-dihydroxypyridine-2,6-dicarboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboximidamide groups can be reduced to form amine derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Mechanism of Action

The mechanism of action of N2,N2-dihydroxypyridine-2,6-dicarboximidamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes such as carbonic anhydrase and cholinesterase, thereby inhibiting their activity . The hydroxyl and carboximidamide groups play a crucial role in the binding process, forming hydrogen bonds and other interactions with the enzyme’s active site.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both hydroxyl and carboximidamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

6-[amino(nitro)methylidene]-1H-pyridine-2-carboximidamide

InChI

InChI=1S/C7H9N5O2/c8-6(9)4-2-1-3-5(11-4)7(10)12(13)14/h1-3,11H,10H2,(H3,8,9)

InChI Key

GBIMZLOPDFFATE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N)[N+](=O)[O-])NC(=C1)C(=N)N

Origin of Product

United States

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